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molecular formula C9H9NOS B8560889 4-Methoxy-7-methyl-benzo[d]isothiazole

4-Methoxy-7-methyl-benzo[d]isothiazole

Cat. No. B8560889
M. Wt: 179.24 g/mol
InChI Key: SRPVPBPEEMRYPI-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

A solution of 7-bromo-4-methoxy-benzo[d]isothiazole (460 mg, 1.88 mmol), K2CO3 (780 mg, 5.64 mmol), and Pd(PPh3)4 (217 mg, 0.188 mmol) in 1,4-dioxane (5 mL) was added trimethylboroxine (290 μL, 2.07 mmol) and the solution was heated to 110° C. for 18 h. The reaction was cooled to rt and diluted with water and dichloromethane. The organic phase was separated and the aqueous phase was extracted with 2×30 mL dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:10] to yield 4-methoxy-7-methyl-benzo[d]isothiazole (88 mg, 26%). A method similar to that described for the preparation of benzo[d]isothiazol-4-ol (above) using 4-methoxy-7-methyl-benzo[d]isothiazole (88 mg, 0.491 mmol) and pyridine hydrochloride (567 mg, 5 mol) gave the title compound (30 mg, 37%): δH (300 MHz, CDCl3): 8.99 (1H, s), 7.15 (1H, d, J=7.5 Hz), 6.70 (1H, d, J=7.5 Hz), 2.45 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Quantity
567 mg
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
S1C2=CC=CC(O)=C2C=N1.C[O:12][C:13]1[C:18]2[CH:19]=[N:20][S:21][C:17]=2[C:16]([CH3:22])=[CH:15][CH:14]=1.Cl.N1C=CC=CC=1>>[CH3:22][C:16]1[CH:15]=[CH:14][C:13]([OH:12])=[C:18]2[C:17]=1[S:21][N:20]=[CH:19]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC=2C1=CC=CC2O
Step Two
Name
Quantity
88 mg
Type
reactant
Smiles
COC1=CC=C(C2=C1C=NS2)C
Step Three
Name
Quantity
567 mg
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C2C=NSC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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